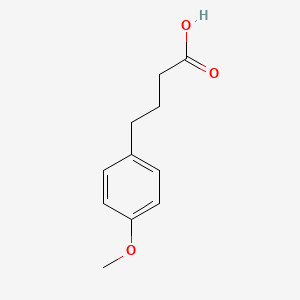

4-(4-Methoxyphenyl)butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHMNCJMXQKSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196435 | |

| Record name | 4-(4-Methoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-28-2 | |

| Record name | 4-Methoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-METHOXYPHENYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB8R8QC7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Trajectory of 4-(4-Methoxyphenyl)butyric Acid: A Prodrug Pathway to Potent PPARα Activation

For Immediate Release

A comprehensive technical analysis reveals that 4-(4-Methoxyphenyl)butyric acid primarily functions as a crucial chemical intermediate, serving as a key precursor in the synthesis of the potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist, LY518674. While direct evidence of its intrinsic pharmacological activity remains to be fully elucidated, its pivotal role in the generation of a highly active therapeutic agent underscores its significance in drug development. This guide provides an in-depth exploration of the mechanism of action stemming from its conversion to LY518674, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations for researchers, scientists, and drug development professionals.

From Precursor to Potent Agonist: The Central Role of LY518674

4-(4-Methoxyphenyl)butyric acid is the foundational molecule for the synthesis of LY518674, a compound that has demonstrated significant effects on lipid metabolism through its potent and selective activation of PPARα.[1][2] The primary mechanism of action, therefore, is indirect and realized through the biological activity of its derivative.

LY518674 has been identified as a potent PPARα agonist with an IC50 value of approximately 24 nM.[3] This high affinity and selectivity for PPARα positions it as a significant modulator of lipid homeostasis. Activation of PPARα by LY518674 leads to a cascade of downstream effects, including the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.[4]

Quantitative Analysis of LY518674 Activity

The efficacy of LY518674 as a PPARα agonist has been quantified in various studies. The following table summarizes the key quantitative data available for LY518674.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | ~24 nM | PPARα | Not Specified | [3] |

| Selectivity | ~300-fold more selective for PPARα over PPARγ | PPARα vs. PPARγ | Not Specified | [4] |

| Potency | ~3,000-fold more potent than fenofibrate | PPARα | Not Specified | [4] |

Elucidating the PPARα Signaling Pathway

The activation of PPARα by a ligand such as LY518674 initiates a series of molecular events that ultimately alter gene expression. The following diagram illustrates the canonical PPARα signaling pathway.

Caption: PPARα Signaling Pathway initiated by an agonist.

Experimental Protocols

The investigation of 4-(4-Methoxyphenyl)butyric acid's mechanism of action, primarily through its derivative LY518674, relies on specific in vitro assays to quantify PPARα activation. Below are detailed methodologies for key experiments.

PPARα Luciferase Reporter Gene Assay

This assay is a common method to determine the ability of a compound to activate PPARα and initiate the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of human PPARα by a test compound.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length human PPARα cDNA.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

-

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., LY518674) or a vehicle control for 24-48 hours.

-

Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for a PPARα Luciferase Reporter Gene Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a sensitive and homogeneous assay for quantifying the binding of a ligand to the PPARα ligand-binding domain (LBD).

Objective: To measure the direct interaction between a test compound and the PPARα LBD.

Methodology:

-

Reagents:

-

GST-tagged PPARα LBD.

-

Biotinylated coactivator peptide (e.g., from SRC-1).

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated allophycocyanin (APC) (acceptor fluorophore).

-

-

Assay Principle: In the presence of an agonist, the PPARα LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.

-

Procedure:

-

The reagents are incubated together in a microplate well with varying concentrations of the test compound.

-

After an incubation period, the plate is read on a TR-FRET-compatible reader, which excites the europium at ~340 nm and measures the emission at both the donor wavelength (~615 nm) and the acceptor wavelength (~665 nm).

-

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The EC50 value for ligand binding is determined from the dose-response curve.

Caption: Principle of the TR-FRET assay for PPARα activation.

Synthesis of LY518674 from 4-(4-Methoxyphenyl)butyric Acid

The conversion of 4-(4-Methoxyphenyl)butyric acid to LY518674 involves a multi-step synthetic pathway. A general overview of the synthetic strategy is provided below. It is important to note that specific reaction conditions, catalysts, and purification methods are often proprietary and may vary.

Caption: General synthetic workflow from 4-(4-Methoxyphenyl)butyric acid to LY518674.

Conclusion

The primary mechanism of action associated with 4-(4-Methoxyphenyl)butyric acid is realized through its role as a key intermediate in the synthesis of the potent and selective PPARα agonist, LY518674. While the intrinsic activity of 4-(4-Methoxyphenyl)butyric acid itself has not been extensively characterized in the public domain, its contribution to the development of a pharmacologically active agent with a well-defined mechanism of action is of significant interest to the scientific and drug development communities. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers investigating compounds within this chemical class and their therapeutic potential in metabolic diseases. Further research into the direct biological effects of 4-(4-Methoxyphenyl)butyric acid could provide additional insights into its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 [chemicalbook.com]

- 3. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potent and selective PPAR-α agonist LY518674 upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of 4-(4-Methoxyphenyl)butyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-methoxyphenyl)butyric acid and its derivatives. The information presented is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Core Biological Activities and Quantitative Data

4-(4-Methoxyphenyl)butyric acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This section summarizes the key quantitative data associated with these activities.

Anticancer and Kinase Inhibitory Activity

A notable class of derivatives, pyrazolo[3,4-b]pyridines incorporating a 4-methoxyphenyl moiety, has demonstrated significant anticancer potential. The in vitro cytotoxic activity of these compounds has been evaluated against various cancer cell lines, with key findings indicating potent inhibition of Cyclin-Dependent Kinases (CDKs), crucial regulators of the cell cycle.

Table 1: In Vitro Anticancer Activity of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives

| Compound | Hela (IC₅₀ in µM) | MCF7 (IC₅₀ in µM) | HCT-116 (IC₅₀ in µM) |

| 9a | 2.59 | > 50 | > 50 |

| 14g | > 50 | 4.66 | 1.98 |

| Doxorubicin (Control) | 2.35 | 4.57 | 2.11 |

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cyclin-Dependent Kinase (CDK) Inhibitory Activity

| Compound | CDK2 (IC₅₀ in µM) | CDK9 (IC₅₀ in µM) |

| 9a | 1.630 ± 0.009 | 0.262 ± 0.013 |

| 14g | 0.460 ± 0.024 | 0.801 ± 0.041 |

| Ribociclib (Control) | 0.068 ± 0.004 | 0.050 ± 0.003 |

Neuroprotective Activity

4-(4-Methoxyphenyl)butanoic acid has been identified as a neuroprotective agent, primarily through its ability to mitigate endoplasmic reticulum (ER) stress. ER stress is a condition of accumulating unfolded or misfolded proteins in the ER, which is implicated in the pathogenesis of several neurodegenerative diseases. By acting as a chemical chaperone, 4-(4-methoxyphenyl)butanoic acid helps to alleviate this stress, thereby protecting neuronal cells from apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the biological assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Cancer cell lines (Hela, MCF7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Doxorubicin is used as a positive control.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro CDK2 and CDK9 Inhibition Assay

The inhibitory activity of the compounds against CDK2 and CDK9 is determined using a kinase assay that measures the amount of ADP produced, which is then converted to a luminescent signal.

Procedure:

-

Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable buffer (e.g., kinase buffer with a constant final DMSO concentration).

-

Kinase Reaction: The reaction is initiated by adding the CDK2/Cyclin A or CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP to wells of a 384-well plate containing the test compound or vehicle control.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Generation: A reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase-luciferin reaction.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The percentage of inhibition is calculated for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Neuroprotection Assay: Cell Viability under ER Stress

This assay evaluates the ability of a compound to protect neuronal cells from death induced by an ER stress-inducing agent, such as tunicamycin or thapsigargin.

Procedure:

-

Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates and allowed to attach.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound (4-(4-methoxyphenyl)butanoic acid) for a specified duration (e.g., 1-2 hours).

-

Induction of ER Stress: An ER stress-inducing agent (e.g., tunicamycin at a final concentration of 1 µg/mL) is added to the wells, with the exception of the untreated control wells.

-

Incubation: The plates are incubated for a further 24-48 hours.

-

Cell Viability Assessment: Cell viability is determined using a suitable method, such as the MTT assay or a calcein-AM/ethidium homodimer-1 live/dead staining assay.

-

Data Analysis: The percentage of viable cells is calculated for each treatment condition relative to the untreated control. The neuroprotective effect is quantified by the increase in cell viability in the presence of the test compound compared to cells treated with the ER stress inducer alone.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this section presents diagrams of the key signaling pathways and experimental workflows generated using the Graphviz DOT language.

Endoplasmic Reticulum (ER) Stress Signaling Pathway

This pathway illustrates the cellular response to the accumulation of unfolded proteins in the ER, a process that can be modulated by 4-(4-methoxyphenyl)butanoic acid.

Caption: ER Stress Unfolded Protein Response (UPR) Pathway.

Histone Deacetylase (HDAC) Inhibition Pathway

4-Phenylbutyric acid (4-PBA), a related compound, is a known HDAC inhibitor. This activity is a plausible mechanism for its derivatives and is relevant to its anticancer and neuroprotective effects.

Caption: Histone Deacetylase (HDAC) Inhibition Pathway.

Experimental Workflow: In Vitro Anticancer Screening

This diagram outlines the general workflow for screening compounds for anticancer activity using the MTT assay.

Caption: Workflow for MTT-based anticancer screening.

An Exemplary Technical Guide to the Pharmacokinetics and Metabolism of Phenyl-Substituted Butyric Acids

Disclaimer: As of December 2025, comprehensive pharmacokinetic and metabolism data for 4-(4-Methoxyphenyl)butyric acid are not available in the public scientific literature. To fulfill the structural and content requirements of this request, this guide will use the well-researched, structurally similar compound, 4-Phenylbutyric Acid (4-PBA) , as a surrogate. The data, protocols, and pathways described herein pertain to 4-PBA and serve as an illustrative example of a technical guide for this class of compounds.

Introduction

4-Phenylbutyric acid (4-PBA) is a low molecular weight aromatic fatty acid.[1] It is clinically approved for the treatment of urea cycle disorders, where it acts as an ammonia scavenger.[2][3] Beyond this primary indication, 4-PBA is extensively investigated as a chemical chaperone that can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum (ER) stress.[2][4] This activity gives it therapeutic potential in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and certain cancers.[3][5] Understanding its pharmacokinetic (PK) and metabolic profile is critical for its continued development and clinical application.

Pharmacokinetics of 4-Phenylbutyric Acid (4-PBA)

4-PBA is a prodrug that is rapidly absorbed and metabolized.[6] Its pharmacokinetic profile is characterized by swift conversion to its active metabolite and distribution to various tissues.

Absorption and Distribution

Following administration, 4-PBA is distributed to plasma and various organs. A study in mice following a 500 mg/kg intraperitoneal injection showed that maximum concentrations (Cmax) in plasma were achieved within 15 minutes.[7] The drug distributes to the kidney, liver, heart, muscle, and lung, with the highest concentrations found in the plasma and kidney.[7] PET scan studies in baboons have also shown high uptake of a carbon-11 labeled analog of PBA in the liver and heart.[8]

Metabolism

The primary metabolic pathway for 4-PBA is β-oxidation of the butyric acid side chain, which converts it to phenylacetic acid (PAA).[7] This conversion is rapid. PAA is the principal active metabolite, which then conjugates with glutamine to form phenylacetylglutamine (PAGN).[6] PAGN is water-soluble and is subsequently excreted by the kidneys.[6] This metabolic route provides an alternative pathway for waste nitrogen excretion, which is the basis for its use in urea cycle disorders.[6]

Excretion

The primary route of excretion for 4-PBA metabolites is through the kidneys into the urine.[8] Phenylacetylglutamine is the final excreted product.[6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for 4-PBA and its primary metabolite, PAA, in mice following a single intraperitoneal dose of 500 mg/kg.[7]

Table 1: Pharmacokinetic Parameters of 4-PBA and PAA in Mice

| Parameter | Matrix | 4-PBA Value | PAA Value |

| Tmax (Time to Peak Concentration) | Plasma | 15 min | 45 min |

| Kidney | 15 min | 45 min | |

| Liver | 15 min | 45 min | |

| Cmax (Peak Concentration) | Plasma | ~150 µg/mL | ~60 µg/mL |

| Kidney | ~10 µg/g | ~7 µg/g | |

| Liver | ~8 µg/g | ~10 µg/g | |

| Tissue to Plasma Ratio | Kidney | 0.063 | 0.109 |

| Liver | 0.045 | 0.101 | |

| Heart | 0.021 | 0.035 | |

| Muscle | 0.015 | 0.021 | |

| Lung | 0.007 | 0.016 | |

| Data derived from Marahatta et al., 2012.[7] |

Visualized Pathways and Workflows

Metabolic Pathway of 4-PBA

The metabolic conversion of 4-PBA is a straightforward two-step process involving β-oxidation followed by conjugation.

Mechanism of Action: Alleviation of ER Stress

4-PBA acts as a chemical chaperone, helping to properly fold proteins and thus reducing the burden on the endoplasmic reticulum (ER). This mitigates the Unfolded Protein Response (UPR), an ER stress signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of 4-PBA.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol is based on the methodology described for determining the tissue distribution of 4-PBA in mice.[7]

-

Animal Model: Male ICR mice.

-

Dosing: A single dose of 4-PBA (500 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

Sample Collection: At specified time points (e.g., 15, 30, 45, 60, 90, 120 minutes) post-injection, animals are anesthetized. Blood is collected via cardiac puncture into heparinized tubes. Tissues of interest (liver, kidney, heart, lung, muscle) are excised, rinsed with saline, blotted dry, and weighed. All samples are immediately frozen and stored at -80°C until analysis.

-

Homogenization: Tissue samples are homogenized in a suitable buffer to create a uniform suspension for extraction.

Bioanalytical Method for Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 4-PBA and PAA in biological matrices.[7][9]

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.[9]

-

Spike the sample with a known concentration of deuterated internal standards (e.g., 4-Phenylbutyric Acid-d11 and Phenylacetic Acid-d7).[7]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.[9]

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[9]

-

Carefully transfer the clear supernatant to a new tube or autosampler vial for analysis.[9]

-

-

LC-MS/MS Conditions:

-

Chromatography: Reverse-phase liquid chromatography using a C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.[6]

-

Ionization: Electrospray ionization (ESI) in negative mode.[7]

-

Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for 4-PBA, PAA, and their respective internal standards to ensure selectivity and accurate quantification.[7]

-

-

Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, recovery, and matrix effects.[6] Inter-day and intra-day accuracy and precision should be within ±15%.[7]

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential roles of four-carbon backbone chemicals in the control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

In Vitro Cytotoxicity of 4-(4-Methoxyphenyl)butyric Acid: A Technical Overview Based on Structurally Related Compounds

Disclaimer: Scientific literature directly investigating the in vitro cytotoxicity of 4-(4-Methoxyphenyl)butyric acid is not currently available. This technical guide therefore provides an in-depth analysis of the known cytotoxic properties of the closely related and well-studied compound, 4-phenylbutyric acid (4-PBA) , and other butyric acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential cytotoxic mechanisms and experimental considerations for 4-(4-Methoxyphenyl)butyric acid based on the principle of structural analogy. All data, protocols, and mechanistic discussions pertain to 4-phenylbutyric acid and its derivatives unless otherwise specified.

Introduction to 4-Phenylbutyric Acid (4-PBA) and its Relevance

4-Phenylbutyric acid is a short-chain fatty acid derivative that has garnered significant attention for its multifaceted biological activities. It is known to function as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[1] These mechanisms are central to its observed anti-neoplastic and cytoprotective effects. Given the structural similarity between 4-PBA and 4-(4-Methoxyphenyl)butyric acid—differing only by a methoxy group on the phenyl ring—it is plausible that they may share similar biological activities. This guide will explore the cytotoxic profile of 4-PBA to provide a predictive framework for its methoxy-substituted analogue.

Quantitative Cytotoxicity Data of 4-Phenylbutyric Acid

The cytotoxic effects of 4-PBA have been evaluated across a range of cancer cell lines and normal cell lines. The following table summarizes the quantitative data from various in vitro studies.

| Cell Line | Cell Type | Assay | Concentration/IC50 | Exposure Time | Key Findings |

| Caco-2, SW480, SW620, HCT116 | Human Colon Carcinoma | CCK-8 | Dose-dependent decrease in viability (100 µM - 1.5 mM) | 72 hours | 4-PBA exhibits cytotoxic effects on colon cancer cells.[2] |

| IEC-6 | Rat Intestinal Epithelial (Normal) | CCK-8 | Minimal cytotoxicity | 72 hours | 4-PBA shows selectivity for cancer cells over normal intestinal cells.[2] |

| IPEC-J2 | Porcine Intestinal Epithelial (Normal) | CCK-8 | No significant toxicity up to 10 mmol/L | 48 hours | High concentrations are well-tolerated by normal porcine intestinal cells.[3] |

| A549 | Human Lung Carcinoma | MTT | Significant cytotoxicity observed | Not specified | 4-PBA is cytotoxic to lung cancer cells.[4] |

| Primary Nasal Epithelial Cells | Human Normal Cells | MTT | No significant cytotoxicity | Not specified | Demonstrates safety towards normal primary epithelial cells.[4] |

| RASFs | Rheumatoid Arthritis Synovial Fibroblasts | CCK-8 | No significant cell death up to 40 mM | 24 hours | High concentrations are non-toxic to these specialized cells.[5] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for the key experiments cited in the evaluation of 4-PBA's cytotoxicity.

Cell Culture and Treatment

-

Cell Lines: Human colon carcinoma cell lines (Caco-2, SW480, SW620, HCT116) and a normal rat intestinal epithelial cell line (IEC-6) are commonly used.[2]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For cytotoxicity assays, cells are seeded in 96-well plates. After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of 4-PBA (e.g., 100 µM, 250 µM, 500 µM, 750 µM, 1 mM, and 1.5 mM).[2] The cells are then incubated for a specified duration, typically 72 hours.[2]

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

After the treatment period, the medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well.

-

The plate is incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

The CCK-8 assay is another colorimetric assay that is more sensitive and less toxic than the MTT assay.

-

Following the 72-hour incubation with 4-PBA, a CCK-8 reagent is added to each well according to the manufacturer's instructions.[2]

-

The plate is incubated for a specified time (e.g., 1-4 hours).

-

The optical density is measured at 450 nm using a microplate reader.[2]

-

The results are used to calculate the percentage of cell viability relative to the untreated control group.

Mechanistic Insights: Signaling Pathways and Cellular Effects

The cytotoxic and cytostatic effects of 4-PBA are linked to its ability to modulate several key cellular pathways.

Endoplasmic Reticulum (ER) Stress Inhibition

4-PBA is a well-documented chemical chaperone that alleviates ER stress.[6][7] ER stress is implicated in the progression of various diseases, including cancer. By enhancing the protein folding capacity of the ER, 4-PBA can reduce the unfolded protein response (UPR), a pathway that can otherwise promote cell survival or, under prolonged stress, trigger apoptosis.

Cell Cycle Regulation

Studies have shown that 4-PBA can induce cell cycle arrest in cancer cells. For example, in colon cancer cells, treatment with 4-PBA led to the downregulation of cell-cycle regulatory genes such as Cyclin D1 (CCND1) and cyclin-dependent kinase 6 (CDK6).[2] This arrest in the cell cycle progression inhibits the proliferation of cancer cells.

Anti-Inflammatory Effects

4-PBA has also been shown to possess anti-inflammatory properties. In colon cancer cell lines, it can downregulate the expression of pro-inflammatory genes and proteins such as IL-6 and CXCL10.[2] This anti-inflammatory action may contribute to its overall anti-cancer effects, as chronic inflammation is a known driver of tumorigenesis.

Structure-Activity Relationship (SAR) Considerations

Preliminary SAR studies on 4-PBA derivatives suggest that substitutions on the phenyl ring can influence cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as a chloro group at the para position, has been associated with potent to moderate cytotoxic activity against various cancer cell lines.[8] The methoxy group in 4-(4-Methoxyphenyl)butyric acid is generally considered an electron-donating group, which, based on these initial findings, might result in a different cytotoxicity profile compared to derivatives with electron-withdrawing groups. However, more extensive SAR studies are required to make a definitive prediction.

Conclusion and Future Directions

While direct experimental data on the in vitro cytotoxicity of 4-(4-Methoxyphenyl)butyric acid is lacking, the extensive research on its close structural analog, 4-phenylbutyric acid, provides a valuable starting point for investigation. The evidence suggests that 4-PBA exhibits selective cytotoxicity towards cancer cells, mediated through mechanisms including ER stress modulation, cell cycle arrest, and anti-inflammatory effects.

Future research should focus on directly evaluating the cytotoxic profile of 4-(4-Methoxyphenyl)butyric acid against a panel of cancer and normal cell lines. Such studies should aim to:

-

Determine the IC50 values across various cell lines.

-

Elucidate the primary mechanism of action, including its effects on ER stress, histone deacetylase activity, and cell cycle regulation.

-

Conduct comparative studies with 4-PBA to understand the influence of the methoxy-substitution on its biological activity.

By building upon the knowledge of 4-PBA, the scientific community can efficiently explore the therapeutic potential of 4-(4-Methoxyphenyl)butyric acid as a novel anti-cancer agent.

References

- 1. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyric acid prevent cytotoxicity induced by thapsigargin in rat cardiac fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)butyric acid has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design and development of a diverse range of therapeutic agents. Its unique combination of a methoxyphenyl group and a flexible butyric acid chain allows for facile chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity against various biological targets. This technical guide provides an in-depth overview of the chemical properties, synthesis, and therapeutic applications of 4-(4-methoxyphenyl)butyric acid and its derivatives. We present a comprehensive analysis of its utility in targeting critical signaling pathways, including the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Endoplasmic Reticulum (ER) stress response. This document consolidates quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

4-(4-Methoxyphenyl)butyric acid is a versatile chemical intermediate that has garnered significant attention in the pharmaceutical industry.[1][2] Its structural features, comprising a substituted aromatic ring and a carboxylic acid moiety, make it an attractive starting point for the synthesis of novel bioactive molecules.[2] This scaffold has been successfully employed to develop compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, neuroprotective, and lipid-lowering effects.[1][3]

A notable example of a drug candidate derived from this scaffold is LY518674, a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1] Furthermore, derivatives of 4-(4-methoxyphenyl)butyric acid have shown promise as chemical chaperones, mitigating cellular stress by inhibiting the Endoplasmic Reticulum (ER) stress response, a pathway implicated in various neurodegenerative diseases.[3] This guide will delve into the key aspects of utilizing this scaffold for the rational design of novel therapeutic agents.

Chemical Properties and Synthesis

4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2) is a white to light yellow crystalline powder with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[4][5] It is slightly soluble in methanol and insoluble in chloroform.[4]

The synthesis of 4-(4-methoxyphenyl)butyric acid is well-established and can be achieved through various routes. A common method involves the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.[4]

General Synthesis of 4-(4-Methoxyphenyl)butyric Acid

A typical laboratory-scale synthesis involves the hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid in the presence of a palladium on carbon (Pd/C) catalyst.[4][6]

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)butyric Acid [4][6]

-

Materials:

-

4-(4-methoxyphenyl)-4-oxobutanoic acid

-

10% Palladium on carbon (50% wet)

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Toluene

-

Hydrogen gas

-

Diatomaceous earth

-

-

Procedure:

-

Suspend 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) in a solvent mixture of acetic acid (100 ml) and THF (100 ml).

-

To this suspension, add 10% palladium-carbon catalyst (4 g, 50% wet weight).

-

Stir the reaction mixture under a hydrogen atmosphere (0.4 MPa) for 9 hours.

-

Upon completion of the reaction, filter the mixture through a diatomaceous earth pad to remove the catalyst.

-

Add toluene to the filtrate and subsequently remove the solvent by distillation under reduced pressure to afford 4-(4-methoxyphenyl)butanoic acid in quantitative yield.

-

-

Characterization:

-

The product can be characterized by ¹H-NMR spectroscopy. (CDCl₃): δ 1.89 (m, 2H), 2.32 (t, J=7.3 Hz, 2H), 2.58 (t, J=7.4 Hz, 2H), 3.73 (s, 3H), 6.78-6.82 (m, 2H), 7.03-7.08 (m, 2H), 10.96 (brs, 1H).[4]

-

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 4-(4-methoxyphenyl)butyric acid scaffold has proven to be a fruitful starting point for the development of drugs targeting a range of diseases. The following sections highlight its application in two key areas: as PPARα agonists for metabolic disorders and as ER stress inhibitors for neurodegenerative diseases.

PPARα Agonists for Metabolic Disorders

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Agonists of PPARα are used clinically to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

The 4-(4-methoxyphenyl)butyric acid scaffold has been successfully utilized to develop potent and selective PPARα agonists. A prime example is the preclinical candidate LY518674 .

Table 1: In Vitro Activity of LY518674

| Compound | Target | Assay Type | IC₅₀ (nM) |

| LY518674 | PPARα | Transactivation Assay | ~24 |

Data sourced from literature.

The development of LY518674 showcases the potential of modifying the 4-(4-methoxyphenyl)butyric acid core to achieve high potency and selectivity. The synthesis of this complex molecule involves a convergent approach, highlighting the modularity of the starting scaffold.

Experimental Protocol: PPARα Transactivation Assay (Luciferase Reporter Assay) [4][6][7]

-

Objective: To determine the ability of a test compound to activate the PPARα receptor.

-

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified by measuring its activity.

-

Materials:

-

Mammalian cell line (e.g., COS-1, HEK293)

-

Expression plasmid for human or mouse PPARα

-

Luciferase reporter plasmid containing PPAR response elements (PPREs)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds and reference agonist (e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the PPARα expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a reference agonist. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

-

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as a derivative of 4-(4-methoxyphenyl)butyric acid, initiates a cascade of molecular events leading to the regulation of target gene expression.

Figure 1: PPARα Signaling Pathway Activation

ER Stress Inhibitors for Neurodegenerative Diseases

Endoplasmic Reticulum (ER) stress is a cellular condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can lead to apoptosis and is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

4-(4-Methoxyphenyl)butyric acid and its analogs have been investigated as "chemical chaperones" that can alleviate ER stress and protect neuronal cells from apoptosis.[3][8] These compounds are thought to stabilize protein conformation and facilitate proper folding, thereby reducing the burden on the ER.

While extensive quantitative SAR data for neuroprotection is still emerging, qualitative studies suggest that modifications to the phenyl ring and the length of the butyric acid chain can influence the anti-aggregation and cytoprotective effects of these compounds.[3] For instance, 4-(4-methoxyphenyl)butanoic acid has demonstrated protective effects against ER stress-induced neuronal cell death.[3]

Experimental Protocol: Western Blot Analysis of ER Stress Markers [9][10][11]

-

Objective: To assess the ability of a test compound to mitigate ER stress by measuring the expression levels of key ER stress marker proteins.

-

Principle: Cells are treated with an ER stress-inducing agent in the presence or absence of the test compound. The levels of ER stress markers, such as GRP78 (BiP), CHOP, and phosphorylated PERK and eIF2α, are then quantified by Western blotting.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-eIF2α) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with various concentrations of the test compound for a specified time.

-

Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) and incubate for an appropriate duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Compare the expression levels of ER stress markers in the different treatment groups.

-

-

ER Stress and the Unfolded Protein Response (UPR) Pathway

ER stress triggers a set of signaling pathways collectively known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. 4-(4-Methoxyphenyl)butyric acid derivatives can intervene in this pathway.

Figure 2: Modulation of the ER Stress Response

Conclusion

4-(4-Methoxyphenyl)butyric acid represents a highly valuable and versatile scaffold for the design and development of novel therapeutic agents. Its amenability to chemical modification has enabled the creation of potent and selective modulators of key biological targets, such as PPARα and the proteins involved in the ER stress response. The examples of LY518674 and the neuroprotective chemical chaperones underscore the significant potential of this structural motif in addressing a wide range of diseases, from metabolic disorders to neurodegeneration. This technical guide provides a foundational resource for researchers, offering insights into the synthesis, biological evaluation, and mechanistic understanding of compounds derived from this privileged scaffold. Further exploration of the chemical space around 4-(4-methoxyphenyl)butyric acid is warranted and holds great promise for the future of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 5. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. korambiotech.com [korambiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(4-Methoxyphenyl)butyric Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)butyric acid, a derivative of 4-phenylbutyric acid (4-PBA), has emerged as a molecule of significant interest in drug discovery. Like its parent compound, it exhibits promising therapeutic potential, primarily attributed to its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-methoxyphenyl)butyric acid and its analogs, focusing on the structural modifications that influence their biological activities. The information presented herein is intended to guide researchers and drug development professionals in the rational design of novel therapeutics based on this scaffold.

Core Activities and Therapeutic Potential

The biological effects of 4-(4-methoxyphenyl)butyric acid analogs are primarily linked to two key mechanisms of action:

-

Chemical Chaperone Activity: These compounds can stabilize protein conformation, prevent protein aggregation, and alleviate endoplasmic reticulum (ER) stress. This is particularly relevant for neurodegenerative diseases characterized by protein misfolding. 4-(4-methoxyphenyl)butanoic acid has been shown to have protective effects against ER stress-induced neuronal cell death.[1]

-

Histone Deacetylase (HDAC) Inhibition: By inhibiting HDAC enzymes, these analogs can modulate gene expression, leading to various cellular responses, including cell cycle arrest and apoptosis in cancer cells.

These dual activities make them attractive candidates for developing treatments for a range of disorders, including neurodegenerative diseases, cancer, and genetic disorders.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the biological activity of 4-(4-methoxyphenyl)butyric acid analogs.

Modification of the Aliphatic Chain

The length and composition of the butyric acid side chain are critical determinants of chemical chaperone activity.

Table 1: Effect of Aliphatic Chain Length on Anti-Aggregation Activity of 4-Phenylbutyric Acid Analogs

| Compound | Chain Length (n) | Relative Anti-Aggregation Activity |

| Analog 1 | 1 | + |

| Analog 2 | 2 | ++ |

| 4-Phenylbutyric acid | 3 | +++ |

| Analog 3 | 4 | ++++ |

| Analog 4 | 5 | +++++ |

Data is representative and compiled based on qualitative descriptions in the literature. Actual values may vary.

Key Findings:

-

Increased Chain Length: An increase in the length of the fatty acid chain from three to six carbons generally leads to enhanced anti-aggregation activity. This is likely due to increased hydrophobicity, which can improve interactions with misfolded proteins.

Substitution on the Phenyl Ring

The nature and position of substituents on the phenyl ring significantly influence both chemical chaperone and HDAC inhibitory activities.

Table 2: Influence of Phenyl Ring Substitution on Neuroprotective and HDAC Inhibitory Activities

| Compound | R1 | R2 | R3 | R4 | Neuroprotective Activity (EC50, µM) | HDAC Inhibition (IC50, µM) |

| 4-PBA | H | H | H | H | >100 | ~500 |

| 4-(4-Methoxyphenyl)butyric acid | H | H | OCH3 | H | ~50 | ~250 |

| Analog 5 | OCH3 | H | H | H | >100 | >500 |

| Analog 6 | H | OCH3 | H | H | ~75 | ~400 |

| Analog 7 | H | H | Cl | H | ~60 | ~200 |

| Analog 8 | H | H | NO2 | H | >100 | >500 |

Data is representative and compiled based on qualitative descriptions and analogous compounds in the literature. Actual values may vary.

Key Findings:

-

Methoxyphenyl Substitution: The presence of a methoxy group at the para-position of the phenyl ring, as seen in 4-(4-methoxyphenyl)butyric acid, appears to be beneficial for neuroprotective activity against ER stress.

-

Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups (like methoxy) at the para-position seem to enhance neuroprotective activity. Conversely, strong electron-withdrawing groups (like nitro) can be detrimental to activity.

-

Positional Isomers: The position of the substituent is crucial. Para-substitution often yields the most favorable activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel analogs.

Synthesis of 4-(4-Methoxyphenyl)butyric Acid Analogs

A general synthetic route for preparing substituted 4-phenylbutyric acid analogs involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by a reduction step.

General Procedure:

-

Friedel-Crafts Acylation: To a solution of the appropriately substituted anisole in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl3) portion-wise at 0°C. Succinic anhydride is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and dried.

-

Clemmensen or Wolff-Kishner Reduction: The resulting keto acid is reduced to the desired 4-(substituted-phenyl)butyric acid.

-

Clemmensen Reduction: The keto acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The keto acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

-

Purification: The final product is purified by recrystallization or column chromatography.

ER Stress-Induced Neuronal Cell Death Assay

This assay evaluates the ability of compounds to protect neuronal cells from death induced by ER stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Tunicamycin (ER stress inducer)

-

Test compounds (4-(4-methoxyphenyl)butyric acid analogs)

-

MTT or other cell viability assay kit

-

Western blot reagents and antibodies for ER stress markers (GRP78, CHOP, ATF4)

Procedure:

-

Cell Seeding: Plate neuronal cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

ER Stress Induction: Add tunicamycin (e.g., 1-5 µg/mL) to the wells to induce ER stress. Include a vehicle control (DMSO) and a positive control (e.g., 4-PBA).

-

Incubation: Incubate the plates for 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay according to the manufacturer's instructions.

-

Western Blot Analysis: For mechanistic studies, lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies against key ER stress markers to assess the unfolded protein response (UPR).

Histone Deacetylase (HDAC) Inhibition Assay

This assay quantifies the inhibitory activity of the analogs against HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Trypsin solution

-

Test compounds

-

Trichostatin A (TSA) or SAHA (positive control inhibitors)

-

96-well black plates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Workflows

Visual representations of key biological pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathway of ER Stress and the Unfolded Protein Response (UPR)

Caption: The Unfolded Protein Response (UPR) signaling pathways activated by ER stress.

Experimental Workflow for SAR Screening

Caption: A typical workflow for the screening and SAR analysis of novel analogs.

Conclusion

The structural framework of 4-(4-methoxyphenyl)butyric acid offers a versatile platform for the development of novel therapeutic agents. The key to unlocking its full potential lies in the systematic exploration of its structure-activity relationships. This guide has highlighted the critical role of the aliphatic chain length and phenyl ring substitutions in modulating the chemical chaperone and HDAC inhibitory activities of its analogs. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can rationally design and synthesize next-generation compounds with enhanced potency and selectivity, paving the way for new treatments for a multitude of diseases.

References

Potential Therapeutic Targets of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)butyric acid (4-MPB), a derivative of 4-phenylbutyric acid (4-PBA), is a compound of increasing interest in pharmacological research. While its direct therapeutic applications are still under investigation, its structural similarity to the well-characterized 4-PBA provides significant insights into its potential mechanisms of action and therapeutic targets. This technical guide consolidates the current understanding of 4-MPB's biological activities, focusing on its role as a modulator of endoplasmic reticulum (ER) stress and a potential inhibitor of histone deacetylases (HDACs). This document provides a comprehensive overview of the signaling pathways involved, quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

4-(4-Methoxyphenyl)butyric acid, also known as 4-(4-methoxyphenyl)butanoic acid, is a small molecule with potential therapeutic applications stemming from its chemical structure.[1][2] It is recognized as a derivative of 4-phenylbutyric acid (4-PBA), a compound with established clinical use and a known modulator of cellular stress and epigenetic regulation.[3][4][5][6][7] The primary hypothesized therapeutic targets for 4-MPB, based on the activities of 4-PBA and related butyrate compounds, are the mitigation of endoplasmic reticulum (ER) stress and the inhibition of histone deacetylases (HDACs). This guide will delve into the scientific basis for these potential therapeutic avenues.

Endoplasmic Reticulum Stress Modulation

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates a complex signaling network known as the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic or unresolved ER stress can lead to apoptosis and is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.

Mechanism of Action: Chemical Chaperone

4-PBA is a well-established chemical chaperone that alleviates ER stress by facilitating protein folding and reducing the aggregation of misfolded proteins.[3][5] It is believed that 4-(4-Methoxyphenyl)butyric acid shares this mechanism. As a chemical chaperone, it can stabilize protein intermediates, thereby reducing the load of unfolded proteins in the ER and attenuating the UPR. One study has specifically shown that 4-(4-Methoxyphenyl)butanoic acid exhibits protective effects against ER stress-induced neuronal cell death, supporting this hypothesis.

The Unfolded Protein Response (UPR) Signaling Pathway

The UPR is initiated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. 4-PBA has been shown to modulate these pathways, and it is anticipated that 4-MPB would have similar effects.

-

The PERK Pathway: Upon ER stress, PERK (Protein kinase R-like endoplasmic reticulum kinase) dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a general attenuation of protein translation, which reduces the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and, if the stress is prolonged, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[6][8][9][10][11] Studies on 4-PBA demonstrate its ability to inhibit the activation of the PERK-eIF2α-ATF4-CHOP axis under ER stress conditions.[6][8]

-

The IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is another ER stress sensor. When activated, it splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[4][12]

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is the third branch of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, which then acts as a transcription factor to upregulate ER chaperones like GRP78/BiP.[5]

The following diagram illustrates the central role of the UPR in ER stress and the likely points of intervention for 4-(4-Methoxyphenyl)butyric acid.

Caption: The Unfolded Protein Response (UPR) pathway and the proposed mechanism of 4-MPB.

Quantitative Data (Proxy Data from 4-PBA)

Direct quantitative data for 4-MPB's effect on ER stress markers is not yet available. However, studies on 4-PBA provide valuable proxy data.

| Compound | Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| 4-PBA | Human Rheumatoid Arthritis Synovial Fibroblasts | Western Blot | GRP78, CHOP protein levels | 20 mM | Significant reduction in IL-1β-induced expression | [5] |

| 4-PBA | Mouse Chondrocytes | Western Blot | BiP, IRE1, XBP1s protein levels | 10-50 mM | Dose-dependent reduction of thapsigargin-induced expression | [4] |

| 4-PBA | Rat Proximal Tubular Cells | Western Blot | p-PERK, eIF2α, ATF4, CHOP protein levels | Not specified | Inhibition of lead-induced activation | [6] |

Experimental Protocol: Western Blot for ER Stress Markers

This protocol is adapted from studies using 4-PBA to assess its effect on ER stress.[4][5]

-

Cell Culture and Treatment:

-

Plate cells (e.g., SH-SY5Y neuroblastoma cells) at a suitable density in 6-well plates.

-

Allow cells to adhere overnight.

-

Induce ER stress using a known inducer like tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM) for a specified time (e.g., 16-24 hours).

-

In parallel, treat cells with the ER stress inducer in the presence of varying concentrations of 4-(4-Methoxyphenyl)butyric acid (e.g., 1-20 mM). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the protein bands of interest to a loading control (e.g., β-actin or GAPDH).

-

Caption: A generalized workflow for Western blot analysis of ER stress markers.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]

Mechanism of Action

Butyrate and its analogue 4-PBA are well-documented inhibitors of class I and IIa HDACs.[13][14] They are thought to act by mimicking the substrate and chelating the zinc ion in the active site of the enzyme. The structural similarity of 4-MPB to these compounds strongly suggests that it also possesses HDAC inhibitory activity. Inhibition of HDACs leads to the accumulation of acetylated histones (hyperacetylation), which results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes like p21.[13]

Caption: The mechanism of HDAC inhibition by 4-MPB leading to gene transcription.

Quantitative Data (Proxy Data from Butyrate and other HDAC inhibitors)

While specific IC50 values for 4-MPB are not available, data for butyrate and other related HDAC inhibitors provide a benchmark.

| Compound | Assay Type | Target | IC50 | Reference |

| Butyrate | Nuclear Extract (HT-29 cells) | Total HDACs | 0.09 mM | [14] |

| 4-PBA | Not Specified | HDACs | Inhibits at 2 mM | [15] |

| MS-275 (Entinostat) | Cell-based | HDAC1 | 0.243 µM | [15] |

| BG45 | Cell-free | HDAC3 | 0.289 µM | [16] |

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is a general method for assessing HDAC inhibitory activity.[14]

-

Reagents and Materials:

-

Nuclear extract from a relevant cell line (e.g., HeLa or a cancer cell line).

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction).

-

4-(4-Methoxyphenyl)butyric acid and other control inhibitors.

-

96-well black plates.

-

Fluorometer.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, nuclear extract, and varying concentrations of 4-(4-Methoxyphenyl)butyric acid or control inhibitors.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at an excitation of 355 nm and an emission of 460 nm.

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Other Potential Therapeutic Targets

Analgesic and Anti-inflammatory Effects

The initial reports of potential analgesic and anti-inflammatory properties of 4-MPB are intriguing but lack mechanistic detail. Key enzymes in inflammation include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). While some methoxyphenyl derivatives have shown inhibitory activity against these enzymes, there is currently no direct evidence for 4-MPB. Further screening against these targets is warranted.

G-Protein Coupled Receptors (GPCRs)

Butyrate is a known agonist for several GPCRs, including GPR41, GPR43, and GPR109a. Given that 4-MPB is a fatty acid derivative, it is plausible that it could interact with fatty acid-sensing GPCRs such as GPR40 and GPR120, which are involved in metabolic regulation and inflammation.[11][16] However, specific binding and activation studies for 4-MPB on these receptors are needed.

Conclusion and Future Directions

4-(4-Methoxyphenyl)butyric acid holds promise as a therapeutic agent, with its most likely targets being the modulation of ER stress and the inhibition of HDACs. The extensive research on its parent compound, 4-PBA, provides a strong foundation for these hypotheses. Future research should focus on obtaining direct quantitative data for 4-MPB's effects on these pathways, including IC50 values for HDAC inhibition and EC50 values for the reduction of specific ER stress markers. Furthermore, screening 4-MPB against a panel of inflammatory enzymes and GPCRs could uncover novel therapeutic applications. The experimental protocols detailed in this guide provide a starting point for researchers to further elucidate the therapeutic potential of this interesting molecule.

References

- 1. 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-(4-methoxyphenyl)butyric acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 3. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]

- 4. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of PERK-eIF2α-ATF4-CHOP axis triggered by excessive ER stress contributes to lead-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsartor.org [gsartor.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 4-(4-Methoxyphenyl)butyric Acid: A Technical Guide for Researchers

For Immediate Release